2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3OS/c1-16-5-11-20(12-6-16)28-23(30)15-31-24-27-14-22(17-7-9-18(25)10-8-17)29(24)21-4-2-3-19(26)13-21/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLBLHLQLYYFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic compound belonging to the class of imidazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features, such as the presence of bromine and chlorine substituents, contribute to its diverse biological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 498.8 g/mol. The compound's structure includes an imidazole ring, which is a common motif in many enzyme inhibitors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.8 g/mol |
| CAS Number | 1226442-24-5 |
Anticancer Activity
Recent studies have demonstrated the anticancer potential of imidazole derivatives similar to this compound. For instance, compounds containing imidazole rings have shown significant inhibitory effects on various cancer cell lines.
In a study evaluating related compounds, the IC50 values for inhibiting A549 lung cancer cells were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.54 |
| Compound B | 0.47 |
| Etoposide | 0.70 |
These results suggest that similar structural modifications can enhance anticancer activity, potentially making this compound a candidate for further investigation in cancer therapy .
Antimicrobial Activity
The imidazole group in the compound suggests potential antimicrobial properties. Research into similar compounds has indicated that they can inhibit the growth of various bacteria and fungi. For example, derivatives with thioether groups have been shown to exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity by blocking active sites.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their function.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various signaling pathways.
Case Studies
One notable case study involved the synthesis and evaluation of various benzimidazole derivatives, which highlighted their potential as Topo II inhibitors—an important target in cancer therapy. The results indicated that modifications to the imidazole structure could enhance binding affinity and biological efficacy .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that thioamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays have shown promising results against human breast adenocarcinoma cell lines . The mechanism of action may involve interference with cellular signaling pathways critical for cancer cell proliferation.
Antitubercular Activity
In addition to its antimicrobial and anticancer properties, compounds similar to this thioamide have been assessed for antitubercular activity against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives possess inhibitory effects on vital mycobacterial enzymes, suggesting a potential role in tuberculosis treatment .
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study published in PMC evaluated a series of thioamide derivatives for their antimicrobial efficacy. The results indicated that certain compounds demonstrated significant activity against both bacterial and fungal pathogens, supporting the potential use of these derivatives in treating infections .
Case Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of related compounds, revealing that they could effectively inhibit cell proliferation in various cancer models through mechanisms involving cell cycle arrest and apoptosis induction .
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
Acetamide Group Modifications
The acetamide moiety’s terminal aryl group dictates solubility, bioavailability, and target engagement:
- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide : Structure: Lacks the imidazole-thioether scaffold, simplifying the molecule. The absence of sulfur limits redox activity but simplifies synthetic routes.
N-(p-tolyl) vs. N-(4-chlorophenyl) :
Impact of Thioether Linkage
The thioether (-S-) group in the target compound and its analogs (e.g., ) provides:
- Chemical Stability : Resists hydrolysis better than ethers or esters.
- Conformational Flexibility : Allows adaptive binding in enzymatic pockets.
- Synthetic Complexity : Requires controlled conditions to avoid oxidation to sulfones or sulfoxides.
Research Findings and Data Analysis
Pharmacological Insights
- COX Inhibition : Compound 9 () exhibits COX1/2 inhibition, suggesting that the target compound’s halogenated aryl groups and thioether linkage may enhance similar activity .
- Crystallographic Data : highlights the use of X-ray crystallography to confirm imine configurations, a technique applicable to verifying the target compound’s structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Imidazole Core Formation : React 4-bromophenyl and 3-chlorophenyl precursors under microwave-assisted cyclization to form the imidazole ring (e.g., using potassium carbonate as a base in ethanol) .
Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution, optimizing reaction time (6–12 hours) and temperature (60–80°C) to minimize by-products .
Purification : Recrystallize the crude product using ethanol or acetonitrile to achieve ≥95% purity, confirmed by HPLC .
- Key Variables : Solvent polarity (DMF vs. ethanol) significantly impacts yield due to steric hindrance from bromo and chloro substituents .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
- Methodological Answer :
- NMR : NMR resolves aromatic protons (δ 7.2–8.1 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). Discrepancies in peak splitting may occur due to rotational isomerism around the thioether bond .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 528.9 (calculated: 528.0). Fragmentation patterns must align with imidazole ring stability .
- X-ray Crystallography : Used to resolve ambiguity in stereochemistry, particularly for bulky substituents (e.g., 4-bromophenyl vs. p-tolyl groups) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to doxorubicin. Note that bromophenyl groups enhance DNA intercalation, but chloro substituents may reduce solubility, requiring DMSO concentrations <0.1% to avoid false positives .
- Enzyme Inhibition : Screen against COX-1/2 or kinases (e.g., EGFR) using fluorogenic substrates. Competitive inhibition kinetics (K values) should be validated via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize conflicting cytotoxicity data across similar imidazole derivatives?
- Methodological Answer :
- Substituent Analysis : Compare analogs with halogen (Br, Cl) vs. electron-donating groups (e.g., methoxy). Bromine at the 4-position enhances lipophilicity (logP >3.5), improving membrane permeability but reducing aqueous solubility, leading to variability in IC values (e.g., 2.5 μM vs. 8.7 μM in leukemia cells) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity. For example, a negative charge near the thioether linkage may hinder target binding .
Q. What experimental designs address contradictions in metabolic stability data between hepatic microsome assays and in vivo models?
- Methodological Answer :
- Microsome Incubations : Use human liver microsomes (HLM) with NADPH regeneration systems. If t <30 min, suspect CYP3A4/2D6-mediated oxidation of the imidazole ring.
- In Vivo Validation : Administer the compound (10 mg/kg, IV) to rodents and collect plasma at 0–24 hours. LC-MS/MS analysis may reveal sulfate conjugates of the acetamide group, undetected in vitro .
- Statistical Resolution : Apply ANOVA to identify interspecies variability (p<0.05) or use physiologically based pharmacokinetic (PBPK) modeling .
Q. How can computational methods optimize reaction pathways for scaled synthesis while minimizing hazardous intermediates?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to identify low-energy intermediates. For example, replacing thionation reagents (e.g., Lawesson’s reagent) with safer alternatives like PS in toluene reduces sulfur by-products .
- Process Simulation : Employ Aspen Plus® to model solvent recovery and waste streams. Ethanol-water azeotrope separation can reduce solvent use by 40% .
Q. What strategies validate target engagement in complex biological systems (e.g., tumor microenvironment)?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety into the acetamide group. UV irradiation (365 nm) crosslinks the compound to its target, identified via pull-down assays and Western blotting .
- Microscopy : Use confocal imaging with fluorescent probes (e.g., Cy5-labeled analogs) to track subcellular localization in 3D tumor spheroids .
Data Conflict Resolution
Q. How should researchers resolve discrepancies between in silico ADMET predictions and experimental toxicity profiles?
- Methodological Answer :
- Meta-Analysis : Compare predictions from SwissADME, ADMETLab, and pkCSM. If all models indicate high hepatotoxicity (e.g., >70% probability), but in vitro assays show low ALT/AST release, check for assay interference (e.g., compound aggregation) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated hepatocytes to identify off-target pathways (e.g., PPARγ activation) not modeled in silico .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s depository (CID 2513495) for validated reaction schemes .
- Statistical Design : Use Box-Behnken or central composite designs for reaction optimization, reducing experimental runs by 50% .
- Data Repositories : Upload crystallographic data to the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
